molecular formula C21H31N3O2 B2839464 N-cyclopentyl-N'-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide CAS No. 955594-23-7

N-cyclopentyl-N'-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide

Cat. No.: B2839464
CAS No.: 955594-23-7
M. Wt: 357.498
InChI Key: VCWUIGMAWZYPAP-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecule contains several cyclic structures, which may exist in various conformations. For example, the cyclopentyl and tetrahydroquinoline rings may adopt “puckered” conformations . The exact 3D structure would depend on the specific arrangement of these groups and the presence of any chiral centers .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Properties such as solubility, melting point, and boiling point would be influenced by factors such as the size of the molecule, the types of functional groups present, and the overall shape of the molecule .

Scientific Research Applications

Chemical Synthesis and Medicinal Chemistry

Several studies have explored the synthesis and application of tetrahydroquinoline derivatives, which are structurally similar to the compound of interest. These compounds are synthesized through various chemical reactions, including cyclocondensation, Dieckmann cyclization, and palladium-catalyzed reactions. These methods provide versatile pathways for creating compounds with potential pharmaceutical applications.

  • The synthesis of dihydropyrindines and tetrahydroquinolines through a one-pot four-component process, highlighting the versatility of these compounds in chemical synthesis (Yehia, Polborn, & Müller, 2002).
  • Exploration of Dieckmann cyclisation to create tetrahydroquinoline derivatives, demonstrating the synthetic utility of these structures in medicinal chemistry (Proctor, Ross, & Tapia, 1972).

Pharmacological Applications

Tetrahydroquinoline derivatives have shown potential in various pharmacological studies, indicating their significance in drug development and the study of biological activities.

  • Studies on orexin receptors have utilized tetrahydroquinoline derivatives to understand the modulation of sleep-wake cycles, demonstrating the potential of these compounds in treating sleep disorders (Dugovic et al., 2009).
  • Dopamine agonist properties of N-alkyl-tetrahydroquinolines have been investigated for their ability to influence renal artery dilation, showing potential applications in cardiovascular pharmacology (Jacob, Nichols, Kohli, & Glock, 1981).

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, if this compound is intended to be a drug, its mechanism of action would depend on the specific biological target it interacts with .

Future Directions

The future directions for research on this compound would depend on its intended use. If it’s being studied as a potential drug, future research might involve testing its efficacy and safety in preclinical and clinical trials .

Properties

IUPAC Name

N'-cyclopentyl-N-[2-(1-propyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31N3O2/c1-2-13-24-14-5-6-17-15-16(9-10-19(17)24)11-12-22-20(25)21(26)23-18-7-3-4-8-18/h9-10,15,18H,2-8,11-14H2,1H3,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCWUIGMAWZYPAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCCC2=C1C=CC(=C2)CCNC(=O)C(=O)NC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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